molecular formula C14H16N6O2S B2585784 1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034393-77-4

1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2585784
CAS No.: 2034393-77-4
M. Wt: 332.38
InChI Key: UGTHVJUMDFUCBO-UHFFFAOYSA-N
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Description

1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a pyridine core substituted with methyl-pyrazole groups. Its molecular architecture comprises two 1-methyl-1H-pyrazole moieties linked via a sulfonamide bridge to a pyridine ring.

The compound’s crystallographic refinement and structural validation likely employ SHELX programs, which are widely used for small-molecule and macromolecular structure determination. SHELXL, a high-precision refinement tool, enables detailed analysis of bond lengths, angles, and electron density maps, critical for confirming the stereochemistry and regioselectivity of such polycyclic systems .

Properties

IUPAC Name

1-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-19-10-12(9-17-19)23(21,22)18-8-11-3-4-13(15-7-11)14-5-6-16-20(14)2/h3-7,9-10,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTHVJUMDFUCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to 3-methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) from . Key differences include:

Feature Target Compound Compound 41
Core Structure Pyridine linked to pyrazole via sulfonamide Pyrrole linked to imidazole and pyridine via carboxamide
Key Functional Groups Sulfonamide (-SO₂NH-) Carboxamide (-CONH-)
Substituents Methyl groups on pyrazole and pyridine Trifluoromethyl (-CF₃) on pyridine; methyl on imidazole
Molecular Weight ~375 g/mol (calculated) 392.2 g/mol (experimental)
logP (Predicted) ~1.8 (moderate lipophilicity due to methyl groups) ~2.5 (higher lipophilicity from -CF₃)
Bioactivity Undisclosed, but sulfonamides often target enzymes (e.g., carbonic anhydrase) Reported as a kinase inhibitor with 98.67% HPLC purity and 35% synthesis yield

Physicochemical and Pharmacological Implications

  • Sulfonamide vs.
  • Substituent Effects : The trifluoromethyl group in Compound 41 increases metabolic stability and membrane permeability, whereas methyl groups in the target compound may reduce steric hindrance for enzyme active-site binding.

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